Z-Asp(OBzl)-OH
Overview
Description
Z-Asp(OBzl)-OH, also known as N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis and serves as a protecting group for the amino acid aspartic acid. The presence of the benzyloxycarbonyl (Z) group and the benzyl ester (OBzl) group makes it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Z-Asp(OBzl)-OH is an aspartic acid derivative . Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and some key metabolic processes. The primary targets of this compound are likely to be the same biological systems that interact with aspartic acid and its derivatives.
Mode of Action
This compound, as an aspartic acid derivative, may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely due to its interaction with various biochemical pathways in the body.
Biochemical Pathways
As an aspartic acid derivative, it may be involved in the urea cycle, protein synthesis, and other metabolic processes that require aspartic acid .
Pharmacokinetics
As an amino acid derivative, it is likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential involvement in various biochemical pathways. It may influence hormone secretion, energy supply during exercise, mental performance under stress, and muscle damage prevention .
Biochemical Analysis
Biochemical Properties
Z-Asp(OBzl)-OH plays a significant role in biochemical reactions. It influences the secretion of anabolic hormones and supplies fuel during exercise
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It may bind with certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
Over time, the effects of this compound may change in laboratory settings. Factors such as the product’s stability, degradation, and long-term effects on cellular function need to be considered in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies may observe threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It may interact with enzymes or cofactors and could affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles may play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp(OBzl)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is achieved by reacting aspartic acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The carboxyl group is then protected by esterification with benzyl alcohol, using a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Z-Asp(OBzl)-OH undergoes various chemical reactions, including:
Hydrolysis: The ester and carbamate protecting groups can be removed through hydrolysis, yielding aspartic acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester and carbamate groups. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid are used to remove the benzyloxycarbonyl group.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include aspartic acid, benzyl alcohol, and carbon dioxide, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Z-Asp(OBzl)-OH has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Z-Glu(OBzl)-OH: N-Benzyloxycarbonyl-L-glutamic acid 1-benzyl ester, another amino acid derivative used in peptide synthesis.
Z-Lys(OBzl)-OH: N-Benzyloxycarbonyl-L-lysine 1-benzyl ester, used for protecting the amino group of lysine.
Z-Ser(OBzl)-OH: N-Benzyloxycarbonyl-L-serine 1-benzyl ester, used for protecting the hydroxyl group of serine.
Uniqueness
Z-Asp(OBzl)-OH is unique due to its specific protecting groups that allow for selective deprotection and functionalization. The presence of both the benzyloxycarbonyl and benzyl ester groups provides versatility in peptide synthesis, making it a valuable compound in organic chemistry.
Properties
IUPAC Name |
(2S)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKCNAATVIWRTF-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188333 | |
Record name | 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3479-47-8 | |
Record name | 4-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3479-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003479478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzyl hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.416 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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